
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMMPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing. The binding of this compound to the GABA-A receptor is selective, as it does not bind to other receptors, such as the GABA-B receptor.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to enhance the effects of other drugs that act on the GABA-A receptor, such as benzodiazepines and barbiturates. In addition, this compound has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a selective and potent modulator of the GABA-A receptor, which makes it useful in studies investigating the role of this receptor in various physiological and pathophysiological conditions. This compound is also relatively easy to synthesize, and its effects can be easily measured using electrophysiological and behavioral assays.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. In addition, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of this compound that have improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Finally, there is also potential for the use of this compound in the development of new drugs for the treatment of these disorders.
Synthesis Methods
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylphenyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid methyl ester in the presence of a base. The yield of this compound using these methods ranges from 60% to 80%.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been found to have anxiolytic and anticonvulsant effects in animal models. In addition, this compound has been used in studies investigating the role of the GABA-A receptor in alcohol addiction and withdrawal.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(9(2)6-8)14-13(17)12-7-10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOASPORIUJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

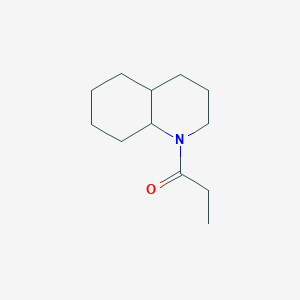
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
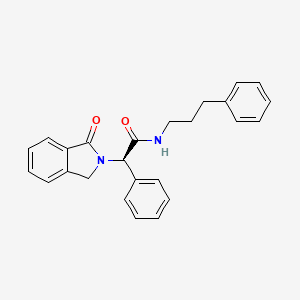
methanone](/img/structure/B7478263.png)

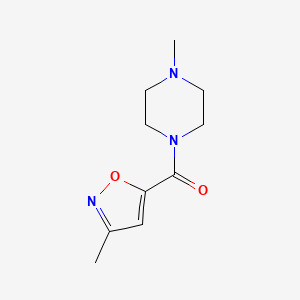
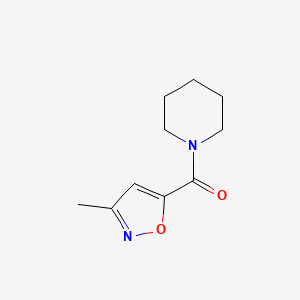

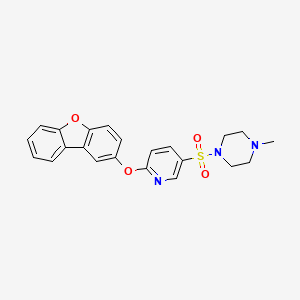
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)